molecular formula C12H15F3N2 B6149826 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine CAS No. 1282046-80-3

1-[3-(trifluoromethyl)phenyl]piperidin-3-amine

Cat. No.: B6149826
CAS No.: 1282046-80-3
M. Wt: 244.26 g/mol
InChI Key: KDKFBVLCXICBJE-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)phenyl]piperidin-3-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the formation of the desired amine product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-[3-(trifluoromethyl)phenyl]piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Research indicates that 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in disease pathways, potentially leading to new therapeutic strategies.
  • Receptor Binding : The presence of the trifluoromethyl group may enhance the compound's affinity for certain receptors, making it a candidate for neuropharmacological applications.

Therapeutic Applications

The potential therapeutic applications of this compound span several areas:

4.1. Neurological Disorders

Due to its ability to interact with neurotransmitter systems, this compound is being explored for its effects on conditions such as depression and anxiety.

4.2. Cancer Therapy

The compound's inhibitory effects on specific enzymes may position it as a candidate for cancer treatment, particularly in targeting tumor growth pathways.

4.3. Anti-inflammatory Agents

Research is ongoing into the anti-inflammatory properties of this compound, which could lead to new treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific enzyme activities associated with cancer cell proliferation.
  • Animal Models : Preclinical trials have shown promising results in reducing symptoms of anxiety and depression in rodent models.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(trifluoromethyl)phenyl]piperidin-3-amine is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]piperidin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing neurotransmitter systems. For instance, studies indicate that similar compounds with trifluoromethyl substitutions exhibit enhanced binding affinities to serotonin receptors, potentially affecting mood and anxiety disorders .
  • Enzyme Inhibition : It has been observed that compounds containing trifluoromethyl groups can inhibit specific enzymes involved in cancer cell proliferation. For example, the inhibition of kinases has been linked to apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of less than 10 µM against human colon and prostate cancer cells, indicating potent antiproliferative effects .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SW480 (Colon)<10Induction of apoptosis via kinase inhibition
PC3 (Prostate)<10Modulation of cell cycle pathways
K-562 (Leukemia)<10Inhibition of proliferative signaling

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is needed to elucidate the specific mechanisms and efficacy .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. One notable case involved the modification of piperidine derivatives to enhance their potency against specific targets. The incorporation of the trifluoromethyl group was found to significantly increase the binding affinity and selectivity for certain receptors compared to non-fluorinated analogs .

Table 2: SAR Insights from Recent Studies

Compound StructureActivity TypeObserved Effect
Piperidine with CF3AnticancerEnhanced apoptosis in cancer cells
Trifluoromethyl phenyl amineAntimicrobialInhibition of bacterial growth
Non-fluorinated analogControlLower binding affinity

Properties

CAS No.

1282046-80-3

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-3-1-5-11(7-9)17-6-2-4-10(16)8-17/h1,3,5,7,10H,2,4,6,8,16H2

InChI Key

KDKFBVLCXICBJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=C2)C(F)(F)F)N

Purity

95

Origin of Product

United States

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